molecular formula C14H23BO4 B13564724 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one

Cat. No.: B13564724
M. Wt: 266.14 g/mol
InChI Key: LRYVQCCCCDVGPV-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[35]nonan-1-one is a complex organic compound that features a boron-containing dioxaborolane ring and a spirocyclic nonanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one typically involves the formation of the dioxaborolane ring followed by its attachment to the spirocyclic nonanone structure. One common method involves the reaction of pinacol with boronic acid derivatives under specific conditions to form the dioxaborolane ring . This intermediate can then be reacted with a suitable spirocyclic ketone to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one exerts its effects involves the interaction of the dioxaborolane ring with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. Additionally, the spirocyclic structure provides stability and unique reactivity to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity compared to other dioxaborolane derivatives. This makes it particularly valuable in specialized applications where stability and specific reactivity are required.

Properties

Molecular Formula

C14H23BO4

Molecular Weight

266.14 g/mol

IUPAC Name

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-3-one

InChI

InChI=1S/C14H23BO4/c1-12(2)13(3,4)19-15(18-12)10-9-11(16)14(10)5-7-17-8-6-14/h10H,5-9H2,1-4H3

InChI Key

LRYVQCCCCDVGPV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC(=O)C23CCOCC3

Origin of Product

United States

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